molecular formula C12H14ClN3O2 B1433609 methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride CAS No. 1803562-80-2

methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride

Cat. No. B1433609
CAS RN: 1803562-80-2
M. Wt: 267.71 g/mol
InChI Key: BIMWYJNEPDRYSU-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride” is a chemical compound with the molecular formula C12H14ClN3O2 . It has a molecular weight of 267.71 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a phenyl group and an acetate group .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its boiling point and other physical properties are not specified in the sources I found.

Scientific Research Applications

Synthesis and Biological Activity

  • Fungicidal Activity : Novel 1-aryl-3-oxypyrazoles containing a Z-configuration methyl 2-(methoxyimino) acetate moiety, synthesized from 1-aryl-1H-pyrazol-3-ols, showed moderate fungicidal activity against Rhizoctonia solani. The fungicidal potential of these compounds highlights their application in agricultural chemistry for protecting crops from fungal diseases (Liu et al., 2014).
  • Antimicrobial Activity : A series of pyrazolyl-quinazolin-4(3H)-ones synthesized from phenylhydrazine hydrate showed promising results against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Patel & Barat, 2010).

Chemical Synthesis and Optimization

  • Synthesis of Chromene Derivatives : A solvent-free and ‘on-water’ multicomponent assembling process involving salicylaldehydes, malononitrile, and 3-methyl-2-pyrazolin-5-one was developed to synthesize substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes efficiently. This method provides a fast and environmentally friendly approach to synthesize these compounds, which are promising for treating inflammatory diseases and various biomedical applications (Elinson et al., 2014).

Safety and Hazards

The safety information for “methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride” indicates that it may cause eye irritation . Precautionary measures include avoiding inhalation, contact with skin or eyes, and prolonged or repeated exposure .

Future Directions

The future directions for “methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride” and similar compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazole compounds have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

methyl 2-amino-2-(1-phenylpyrazol-4-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11(13)9-7-14-15(8-9)10-5-3-2-4-6-10;/h2-8,11H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMWYJNEPDRYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN(N=C1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride
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methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride
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methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride
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methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride
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methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride

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